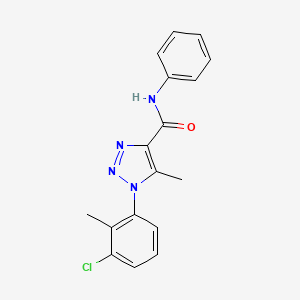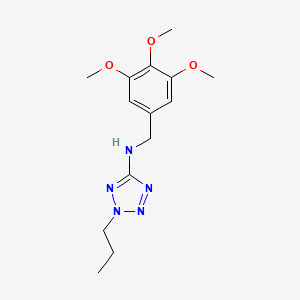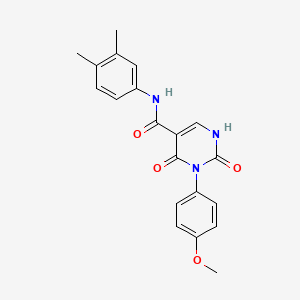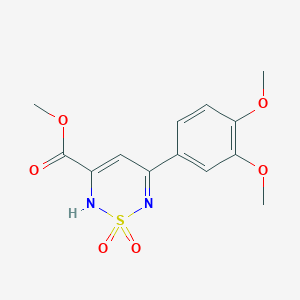
1-(3-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-(3-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloro-2-methylphenylamine and phenyl isocyanate.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Final Product Formation: The final step involves the coupling of the triazole ring with the carboxamide group to form the desired compound. .
化学反应分析
1-(3-Chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups. .
科学研究应用
1-(3-Chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or stability
作用机制
The mechanism of action of 1-(3-chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1-(3-Chloro-2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)piperidine: This compound shares a similar phenyl group but differs in the presence of a piperidine ring instead of a triazole ring.
(3-Chloro-2-methylphenyl)hydrazine hydrochloride: This compound has a similar phenyl group but contains a hydrazine moiety instead of a triazole ring.
The uniqueness of this compound lies in its specific triazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C17H15ClN4O |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-14(18)9-6-10-15(11)22-12(2)16(20-21-22)17(23)19-13-7-4-3-5-8-13/h3-10H,1-2H3,(H,19,23) |
InChI 键 |
HZGYUZISQPWTIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11298150.png)

![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11298157.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298172.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-cyclopropylacetamide](/img/structure/B11298179.png)
![2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11298185.png)

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11298192.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11298197.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11298204.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298212.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11298213.png)

![2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11298219.png)
